molecular formula C31H29N3O2 B268556 N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No. B268556
M. Wt: 475.6 g/mol
InChI Key: GDEGGJAZCZOKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. The compound has also been shown to have an affinity for other neurotransmitter receptors such as the adrenergic, histamine, and muscarinic receptors.
Biochemical and Physiological Effects:
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. The compound has also been shown to increase the levels of norepinephrine, which may contribute to its anxiolytic properties. The compound has been shown to have a low toxicity profile and has been well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide is its potent pharmacological properties. The compound has been shown to be effective in various animal models of depression, schizophrenia, and anxiety. Another advantage is its low toxicity profile, which makes it a promising candidate for further development. One of the limitations of the compound is its limited solubility in water, which may pose challenges in its formulation for clinical use.

Future Directions

There are several future directions for the research on N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide. One direction is to investigate its potential therapeutic applications in humans. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its dosing and formulation. Further research is also needed to fully understand its mechanism of action and to identify potential drug interactions. Additionally, the compound could be modified to improve its solubility and enhance its therapeutic properties.

Synthesis Methods

The synthesis of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques to obtain the final compound. The synthesis method has been optimized to yield high purity and good yields of the compound.

Scientific Research Applications

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antipsychotic and antidepressant properties. The compound has been tested in various animal models of depression and schizophrenia and has been found to be effective in reducing the symptoms of these disorders. The compound has also been shown to have anxiolytic properties and has been tested in animal models of anxiety.

properties

Product Name

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide

Molecular Formula

C31H29N3O2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C31H29N3O2/c35-30(26-16-8-3-9-17-26)32-28-19-11-10-18-27(28)31(36)34-22-20-33(21-23-34)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-19,29H,20-23H2,(H,32,35)

InChI Key

GDEGGJAZCZOKEA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5

Origin of Product

United States

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